tert-butyl N-[3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propyl]carbamate
Description
This compound is a carbamate-protected tertiary amine featuring a 3-methyl-1,2,4-triazole substituent, a nitro group at the para position of the phenoxy ring, and a propyl linker. The tert-butyl carbamate group serves as a protecting moiety for amines, enhancing stability during synthetic pathways .
Properties
Molecular Formula |
C17H23N5O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propyl]carbamate |
InChI |
InChI=1S/C17H23N5O5/c1-12-19-11-21(20-12)14-7-6-13(22(24)25)10-15(14)26-9-5-8-18-16(23)27-17(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,23) |
InChI Key |
SFQNGWBUTJUOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propyl]carbamate generally involves multi-step organic reactions. A common synthetic pathway could start with the alkylation of a 3-methyl-1,2,4-triazole derivative, followed by the introduction of the nitrophenyl group through nucleophilic substitution. The final step often involves carbamate formation by reacting the intermediate product with tert-butyl isocyanate.
Industrial Production Methods: : Scaling up this synthesis for industrial production may necessitate optimizing each reaction step for higher yield and purity, often involving the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group can undergo reduction under appropriate conditions, potentially forming an amino group.
Reduction: : Similarly, triazole and nitrophenyl groups can participate in various redox reactions.
Substitution: : The compound's various functional groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: : Hydrogenation catalysts like palladium on carbon can reduce the nitro group.
Substitution: : Halogenating agents like thionyl chloride or bromine can facilitate halogenation reactions.
Major Products: : The specific products formed depend on the reaction conditions, but they could include reduced triazole derivatives or substituted nitrophenyl compounds.
Scientific Research Applications
Chemistry: : tert-Butyl N-[3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : Its potential bioactivity makes it a candidate for study in biochemical pathways and enzyme interactions.
Medicine: : Investigated for its pharmacological properties, it may serve as a lead compound in drug development, especially in targeting specific enzymes or receptors.
Industry: : Its chemical stability and reactivity make it useful in material science, potentially in the development of polymers or other advanced materials.
Mechanism of Action
The compound's biological activity is often linked to its interaction with specific molecular targets such as enzymes or receptors. The triazole moiety can mimic the binding sites of natural substrates, while the nitrophenyl group may undergo redox reactions, modulating the activity of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole/Oxadiazole Moieties
(a) Example 75 (from )
- Structure: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Key Differences: Replaces the triazole-nitrophenoxy group with a pyrazolo-pyrimidinyl-chromenone system. Fluorine atoms enhance lipophilicity and metabolic stability compared to the nitro group in the target compound.
- Functional Impact: The chromenone core may improve π-π stacking interactions in biological targets, while fluorine substitution reduces oxidative metabolism .
(b) Parchem Compound ()
- Structure : tert-Butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate.
- Key Differences: Substitutes the triazole-nitrophenoxy chain with a trifluoromethyl-oxadiazole group. The oxadiazole’s electron-withdrawing nature contrasts with the nitro group’s resonance effects.
- Functional Impact: The trifluoromethyl group increases hydrophobicity and may enhance blood-brain barrier penetration relative to the nitro-phenoxy moiety .
(c) EOS Med Chem Compound ()
- Structure : tert-Butyl N-[2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate.
- Key Differences: Features a phenyl-triazole system instead of the methyl-triazole-nitrophenoxy group.
- Functional Impact : The phenyl group may enhance aromatic interactions in binding pockets, but the absence of a nitro group reduces electrophilic reactivity .
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